molecular formula C10H11F B13542583 2-Cyclopropyl-1-fluoro-4-methylbenzene

2-Cyclopropyl-1-fluoro-4-methylbenzene

Cat. No.: B13542583
M. Wt: 150.19 g/mol
InChI Key: KZGXRQJVJQJQHW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Reagents: Aluminum chloride (AlCl3), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).

Major Products Formed

    Substituted Benzenes: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.

    Phenols and Quinones: Oxidation reactions can yield phenolic compounds and quinones.

    Cyclohexane Derivatives: Reduction reactions can produce cyclohexane derivatives.

Scientific Research Applications

2-Cyclopropyl-1-fluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in various chemical reactions, leading to the formation of different products. The cyclopropyl group and fluorine atom influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1-fluoro-4-chlorobenzene
  • 2-Cyclopropyl-1-fluoro-4-bromobenzene
  • 2-Cyclopropyl-1-fluoro-4-iodobenzene

Uniqueness

2-Cyclopropyl-1-fluoro-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

2-cyclopropyl-1-fluoro-4-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

KZGXRQJVJQJQHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2CC2

Origin of Product

United States

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